Product packaging for m-Xylylenediamine-bis(phthalimide)(Cat. No.:CAS No. 27199-63-9)

m-Xylylenediamine-bis(phthalimide)

Cat. No.: B1654770
CAS No.: 27199-63-9
M. Wt: 396.4 g/mol
InChI Key: NTDWUIGQTLMPCZ-UHFFFAOYSA-N
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Description

Contextualization within Phthalimide (B116566) Chemistry and Diamine Derivatives

Phthalimides are a class of organic compounds characterized by the isoindole-1,3-dione functional group. The phthalimide structure is notable for the acidic nature of the N-H bond, which can be readily deprotonated to form a nucleophilic anion. This reactivity is famously exploited in the Gabriel synthesis of primary amines. researchgate.net Phthalimides themselves are key components in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. researchgate.net

On the other hand, diamines are organic compounds containing two amine functional groups. m-Xylylenediamine (B75579), the precursor to the title compound, is an aromatic diamine with the formula C₆H₄(CH₂NH₂)₂. It is a colorless liquid produced through the hydrogenation of isophthalonitrile. researchgate.net The presence of two primary amine groups allows it to react with two equivalents of a reagent, making it an ideal monomer for polymerization reactions. lookchem.comresearchgate.netguidechem.com

m-Xylylenediamine-bis(phthalimide) is formed through the reaction of m-xylylenediamine with phthalic anhydride (B1165640). This reaction combines the key features of both parent molecules, resulting in a bifunctional compound with two phthalimide moieties. The general synthesis of phthalimides often involves the condensation of phthalic anhydride with a primary amine at elevated temperatures. core.ac.ukvt.edu In the case of m-Xylylenediamine-bis(phthalimide), both amine groups of the m-xylylenediamine molecule react with phthalic anhydride to form the bis(phthalimide). lookchem.com

Significance in Modern Chemical Synthesis and Materials Science

The significance of m-Xylylenediamine-bis(phthalimide) in modern chemical synthesis lies primarily in its role as a monomer or a precursor for the creation of advanced materials, particularly polyimides. core.ac.ukresearchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netkpi.ua The incorporation of the m-xylylene unit into the polymer backbone can influence the final properties of the material.

The synthesis of polyimides from diamines and dianhydrides is a well-established method. vt.edukpi.ua m-Xylylenediamine-bis(phthalimide) can be considered a model compound or a building block in the development of novel polyimides. Research in this area often focuses on creating soluble and processable polyimides without compromising their desirable high-temperature performance. researchgate.netkpi.ua The structure of the diamine component is a critical factor in determining the properties of the resulting polyimide, such as its glass transition temperature and solubility. kpi.ua

Furthermore, bis(phthalimide) derivatives, in general, are explored for various applications due to their rigid structures and potential for forming ordered molecular assemblies. nih.gov The study of compounds like m-Xylylenediamine-bis(phthalimide) contributes to the fundamental understanding of structure-property relationships in these materials, paving the way for the design of new polymers with tailored characteristics for specific applications in aerospace, electronics, and other advanced technology sectors. core.ac.uk

Detailed Research Findings

The synthesis of bis(phthalimide) compounds is a subject of ongoing research, with various methods being explored to achieve high yields and purity. The reaction between a diamine and phthalic anhydride or its derivatives is a common approach. google.com For instance, the synthesis of N,N′-(1,2-phenylene)bis(phthalimide-5-carboxylic acid) has been achieved through solid-state reaction of 1,2-diaminobenzene and 1,2,4-benzenetricarboxylic anhydride without the use of a catalyst, highlighting a green chemistry approach. researchgate.net

Thermochemical properties of related bis(phthalimide) compounds have been investigated to understand their stability and behavior at elevated temperatures. For N,N´-(1,3-phenylene)bis(phthalimide), differential scanning calorimetry (DSC) has been used to determine its enthalpy of fusion, as well as its temperatures of fusion and decomposition. researchgate.net Such data is crucial for processing and application of materials derived from these compounds.

The following table summarizes key properties of m-Xylylenediamine-bis(phthalimide) and its precursor, m-Xylylenediamine.

Propertym-Xylylenediamine-bis(phthalimide)m-Xylylenediamine
IUPAC Name 2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione1,3-Benzenedimethanamine
CAS Number 27199-63-91477-55-0
Molecular Formula C₂₄H₁₆N₂O₄C₈H₁₂N₂
Molecular Weight 396.4 g/mol 136.19 g/mol
Appearance Not explicitly stated in resultsColorless liquid

Table 1: Comparison of properties of m-Xylylenediamine-bis(phthalimide) and m-Xylylenediamine. google.com

Research into polyimides derived from m-xylylenediamine and various dianhydrides demonstrates the versatility of this diamine in creating polymers with a range of properties. The choice of dianhydride partner significantly influences the final characteristics of the polyimide. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N2O4 B1654770 m-Xylylenediamine-bis(phthalimide) CAS No. 27199-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27199-63-9

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C24H16N2O4/c27-21-17-8-1-2-9-18(17)22(28)25(21)13-15-6-5-7-16(12-15)14-26-23(29)19-10-3-4-11-20(19)24(26)30/h1-12H,13-14H2

InChI Key

NTDWUIGQTLMPCZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Synthetic Methodologies for M Xylylenediamine Bis Phthalimide

Conventional Synthetic Routes: Phthalic Anhydride (B1165640) and m-Xylylenediamine (B75579) Condensation

The most traditional and widely employed method for synthesizing N-substituted phthalimides is the direct dehydrative condensation of phthalic anhydride with a primary amine. derpharmachemica.com In the case of m-Xylylenediamine-bis(phthalimide), this involves reacting two equivalents of phthalic anhydride with one equivalent of m-xylylenediamine. The reaction proceeds through a nucleophilic attack of the primary amine groups on the carbonyl carbons of the anhydride, leading to the formation of an intermediate amic acid, which subsequently cyclizes via dehydration to form the stable five-membered imide ring.

The efficiency and outcome of the condensation reaction are highly dependent on the chosen parameters. Glacial acetic acid is a frequently utilized solvent for this type of transformation, often requiring reflux conditions for several hours to drive the reaction to completion. sphinxsai.comnih.gov

One established procedure involves heating a mixture of the diamine and anhydride in glacial acetic acid. For instance, phenylethynyl-containing oligomers have been prepared by reacting aromatic diamines with phthalic anhydride in glacial acetic acid to form a mixture of imide compounds in a single step. nasa.gov Another approach involves refluxing the reactants in glacial acetic acid for approximately 2 hours. sphinxsai.com High temperatures, ranging from 140°C to 200°C, can also be employed to facilitate the synthesis. asianpubs.org The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). jetir.org Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. asianpubs.org

ReactantsSolventTemperatureTimeOutcome
Phthalic Anhydride, m-XylylenediamineGlacial Acetic AcidReflux (approx. 110-180°C)2-4 hoursFormation of m-Xylylenediamine-bis(phthalimide)
Phthalic Anhydride, EthylenediamineNon-aqueous solventsNot specifiedNot specifiedFormation of N,N'-diphthaloyl-1,2-ethylenediamine asianpubs.org
Phthalic Anhydride, Primary AminesAcetic Acid110°CVariesN-substituted phthalimides researchgate.net

This table presents typical reaction conditions for phthalimide (B116566) synthesis based on related literature. Specific optimal conditions for m-Xylylenediamine-bis(phthalimide) may vary.

To mitigate the often harsh conditions of thermal condensation, catalytic methods have been developed to enhance reaction rates and improve efficiency under milder conditions.

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, has been shown to be effective for imidization reactions. A patented method describes the reaction of a substituted phthalic anhydride with an organic diamine in the presence of a catalytic amount of a quaternary ammonium salt or a quaternary phosphonium salt. This approach can achieve a conversion to the corresponding bis(phthalimide) of over 99% in less than six hours, demonstrating a significant acceleration of the reaction rate.

A range of other catalytic systems have been investigated for phthalimide synthesis. Solid acid catalysts, such as montmorillonite-KSF clay, have been used as reusable and environmentally friendly options. jetir.orgeijppr.com In these procedures, phthalic anhydride and an amine are refluxed in a solvent like acetic acid in the presence of the clay catalyst. jetir.org

Sulphamic acid has also been identified as a simple, inexpensive, and efficient catalyst for preparing N-alkyl and N-aryl phthalimides, achieving excellent yields in short reaction times. derpharmachemica.com Furthermore, a comprehensive review of phthalimide synthesis highlights developments in both transition metal-catalyzed reactions (using copper or palladium catalysts) and metal-free approaches. rsc.org

Catalytic Imidization Approaches

One-Pot Synthesis Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of N,N'-alkylidene bisamides has been achieved in a one-pot, solvent-free process by simply heating an aldehyde with an amide at 100°C. sharif.edu

Sustainable and Bio-based Precursor Synthesis (e.g., m-Xylylenediamine from Biomass)

A significant advancement toward sustainable chemical production is the synthesis of key precursors from renewable resources. m-Xylylenediamine (MXDA), a crucial building block for m-Xylylenediamine-bis(phthalimide), is traditionally derived from fossil fuels. However, research has demonstrated a viable pathway to produce MXDA from biomass.

This green route utilizes furfural, a platform chemical readily available from the C5 carbohydrates in lignocellulosic biomass. derpharmachemica.comresearchgate.net The synthetic strategy is centered on a Diels-Alder reaction followed by an aromatization sequence. By carefully controlling the rate of each step in the reaction pathway, it is possible to produce the meta isomer, m-xylylenediamine, exclusively. derpharmachemica.comresearchgate.net This bio-based route represents a 100% carbon-economical pathway to MXDA, offering a sustainable alternative to petrochemical-based production. derpharmachemica.com

Chemical Reactivity and Derivatization Pathways of M Xylylenediamine Bis Phthalimide

Reactions at Phthalimide (B116566) Moieties

The phthalimide groups are the primary sites for a variety of chemical transformations. These reactions typically involve the carbonyl carbons of the imide ring, which are susceptible to nucleophilic attack, or the aromatic ring of the phthalimide system itself.

The imide bond in phthalimide derivatives is susceptible to cleavage by nucleophiles, a reaction that opens the five-membered ring. This reactivity is fundamental to the use of phthalimides as protecting groups for primary amines, famously known as the Gabriel synthesis. organic-chemistry.org

An investigation into the reactions of N-substituted phthalimides with various alkylamines has shown that the imide bond can be cleaved to form N,N'-disubstituted phthalamides. unt.edu For instance, the reaction of N-methylphthalimide with methylamine (B109427) yields N,N'-dimethylphthalamide, a process demonstrated to be reversible. unt.edu Similarly, nucleophile-assisted ring-opening reactions have been studied extensively. researchgate.net The reaction of phthalimides with hydrazine (B178648) is a classic method for deprotection, yielding a primary amine and the stable phthalhydrazide (B32825) byproduct. researchgate.net Other nucleophiles like aminoethanethiol (B8698679) and aminoethanol can also open the phthalimide ring to create new functionalized phosphonates. researchgate.net

These reactions are generally applicable to m-Xylylenediamine-bis(phthalimide), where each phthalimide group can react with a suitable nucleophile. This bifunctionality allows the molecule to act as a precursor to diamines or as a monomer in polymerization reactions.

Table 1: Examples of Nucleophilic Reactions on the Phthalimide Moiety

Nucleophile Product Type Reaction Description
Hydrazine Primary Amine + Phthalhydrazide Cleavage of the C-N imide bond to release the amine. researchgate.net
Alkylamines N,N'-Disubstituted Phthalamide Ring-opening to form an amide derivative. unt.edu
3-(Aminopropyl)phosphine Amide-functionalized phosphine Ring-opening to form a novel compound with both P-III hydride and P-V phosphonate (B1237965) groups. researchgate.net

Beyond reactions at the imide carbonyls, the aromatic ring of the phthalimide moiety can also be functionalized. The phthalimido group is electron-withdrawing, which deactivates the attached benzene (B151609) ring towards electrophilic aromatic substitution but can direct substitution to specific positions. acs.org

More advanced methods involve metal-catalyzed C–H functionalization. For example, rhodium-catalyzed reactions can functionalize unactivated C-H bonds in the presence of a phthalimido group. acs.org The phthalimide itself can act as a directing group in these transformations. Furthermore, the synthesis of organometallic protein kinase inhibitors has been achieved through the regioselective cyclometalation of 4-(pyridin-2-yl)phthalimide, demonstrating that the phthalimide ring can be a scaffold for building complex metal-containing structures. nih.gov Reactions of thiophenoxides with nitro- and halo-substituted phthalimide derivatives also show pathways for nucleophilic aromatic substitution on the phthalimide ring. acs.org

Table 2: Functionalization Approaches for the Phthalimide Ring

Reaction Type Reagents/Catalyst Outcome
C–H Functionalization Rhodium catalyst, donor/acceptor carbenes Introduction of new functional groups at C-H bonds. acs.org
Cyclometalation Ruthenium(II) or Iridium(III) complexes Formation of organometallic complexes. nih.gov

Reactions Involving the m-Xylylenediamine (B75579) Linker

The central m-xylylene unit provides another site for chemical modification, primarily on its aromatic ring.

The benzene ring of the m-xylylene linker is susceptible to electrophilic aromatic substitution. The two methylene-phthalimido substituents act as deactivating, meta-directing groups. Therefore, reactions like nitration, halogenation, or sulfonation would be expected to occur at the positions ortho to both substituents (position 2) or para to one and ortho to the other (positions 4 and 6).

A more drastic modification involves the hydrogenation of the aromatic ring. The parent compound, m-xylylenediamine (MXDA), can be hydrogenated to 1,3-cyclohexandimethylamine (1,3-BAC) using a ruthenium catalyst. rsc.org This reaction converts the aromatic xylylene bridge into a cycloaliphatic one, which would significantly alter the conformational properties and chemical resistance of the resulting molecule. Applying this reaction to m-Xylylenediamine-bis(phthalimide) would yield a non-aromatic, more flexible analogue.

In other complex systems like calixarenes, the methylene (B1212753) bridges connecting aromatic units can be lithiated and subsequently substituted, offering a pathway for expanding the molecular framework. beilstein-journals.org While this specific reaction applies to the CH2 groups of the calixarene (B151959) scaffold, it highlights that methylene groups adjacent to aromatic rings can be sites for functionalization under specific conditions.

Table 3: Potential Modifications of the m-Xylylene Bridge

Reaction Type Reagents/Catalyst Potential Product
Electrophilic Aromatic Substitution e.g., HNO₃/H₂SO₄ Nitrated xylylene ring

Formation of Hybrid Chemical Structures

The bifunctional nature of m-Xylylenediamine-bis(phthalimide) makes it an excellent building block for larger, hybrid chemical structures and polymers.

The cleavage of both phthalimide groups, as discussed in section 3.1.1, would unmask the primary amine functionalities of the m-xylylenediamine core. This resulting diamine is a common monomer used in the synthesis of polyamides and epoxy resins. wikipedia.org Therefore, m-Xylylenediamine-bis(phthalimide) can be considered a protected form of a valuable polymerization monomer.

Furthermore, the molecule can be used as a scaffold. The xylene bridge has been used in the synthesis of cyclic peptidomimetics to create constrained analogues of biologically active peptides like biphalin. nih.gov By analogy, the m-Xylylenediamine-bis(phthalimide) core could be incorporated into larger supramolecular structures or macrocycles. The functionalization of the phthalimide rings or the xylylene bridge prior to or after incorporation into a larger structure allows for the fine-tuning of the final hybrid molecule's properties. For example, the rhodium-catalyzed C-H functionalization is compatible with various functional groups, allowing for its application on complex substrates. acs.org

Integration of M Xylylenediamine Bis Phthalimide into Advanced Materials Systems

Polymer Chemistry Applications

The bifunctional nature of the core m-xylylenediamine (B75579) and the reactive potential of the imide groups make m-Xylylenediamine-bis(phthalimide) and its constituent parts valuable in the synthesis of advanced polymers.

m-Xylylenediamine-bis(phthalimide) can be conceptualized as the reaction product of m-xylylenediamine and phthalic anhydride (B1165640). Its precursor, m-xylylenediamine (MXDA), is an important monomer and crosslinking agent in its own right. wikipedia.org MXDA is widely used as a curing agent for epoxy resins, where its two primary amine groups react with epoxide rings to form a durable, crosslinked three-dimensional network. This reaction transforms the liquid resin into a solid material suitable for coatings, adhesives, and composites. wikipedia.org

In the context of polyimides, the diamine (m-xylylenediamine) and a dianhydride are the fundamental building blocks. dakenchem.comvt.edu Therefore, m-Xylylenediamine-bis(phthalimide) represents a molecule that contains the core structural motifs that define a polyimide chain. While it is not typically used as a starting monomer in its combined form, its synthesis from m-xylylenediamine and phthalic anhydride is a model reaction for polyimide formation. The presence of two phthalimide (B116566) groups on a central xylylene core provides a rigid, thermally stable structure.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. dakenchem.com The synthesis of polyimides typically involves the reaction of a diamine with a tetracarboxylic dianhydride. The most common route is a two-step method. dakenchem.comvt.edu

Step 1: Poly(amic acid) Formation: A diamine, such as m-xylylenediamine, is reacted with a dianhydride in a polar aprotic solvent at ambient temperature. This step forms a soluble precursor polymer, a poly(amic acid). vt.edunih.gov

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclization, which involves the elimination of water. This can be achieved either by heating (thermal imidization) at temperatures often exceeding 350°C or by using chemical dehydrating agents like acetic anhydride and pyridine (B92270) at lower temperatures. vt.edunih.gov

An alternative is the one-step method, where the polymerization is conducted in a high-boiling solvent at temperatures of 180-220°C, allowing for the direct formation of the polyimide. vt.edursc.org

Polyetherimides (PEIs) are a subclass of polyimides that include flexible ether linkages in their backbone, which improves their processability while maintaining good thermal stability. Their synthesis can be achieved by using monomers containing ether linkages, such as ether-bridged dianhydrides or diamines. A common method involves the nucleophilic substitution reaction between a preformed bisimide salt and a bis(halophthalimide) or between a bisphenate salt and a dinitrophthalimide.

A key feature of the imide linkage is its ability to participate in reversible chemical reactions, leading to the development of dynamic covalent networks. These materials bridge the gap between traditional thermosets and thermoplastics, exhibiting the robustness of crosslinked polymers at operating temperatures but becoming processable and recyclable at elevated temperatures. nih.govmaterials-science.infoacs.org

The formation of these dynamic networks relies on the diamide-imide equilibrium. When a bisimide, such as one derived from pyromellitic dianhydride, is combined with a diamine, a network is formed. nih.govtue.nl At temperatures above approximately 110°C, a dissociative bond exchange mechanism becomes active. nih.govtue.nlnih.gov This process involves the reversible reaction between amide linkages and imide groups, allowing the network topology to rearrange without a net loss of crosslinks. This exchange turns the elastic solid into a viscoelastic, processable material that can be remolded and reprocessed multiple times without significant degradation of its mechanical properties. acs.orgnih.gov

The mechanical properties of these networks are tunable based on the stoichiometry of the components. At room temperature, they behave as elastic rubbers with tensile moduli in the range of 2-10 MPa. acs.orgnih.gov The reversible nature of the crosslinks and the resulting processability at high temperatures make these materials promising for applications like selective laser sintering and other additive manufacturing techniques. nih.gov

Properties of Dynamic Polyamide Networks
PropertyDescriptionTypical Values/ConditionsReference
Network TypeDynamic covalent network based on diamide-imide equilibrium.- nih.govmaterials-science.info
MechanismDissociative bond exchange via amide-imide reaction.Becomes significant above ~110°C. nih.govtue.nl
ProcessingReprocessable and remoldable at elevated temperatures.Viscoelastic flow above ~110°C. acs.orgnih.gov
Room Temperature ModulusElastic, rubber-like behavior.2-10 MPa. nih.gov
Key MonomersBis-imides (e.g., from pyromellitic dianhydride) and diamines (e.g., poly(tetrahydrofuran) diamines).- nih.govtue.nl

High-refractive-index (HRI) polymers, typically with a refractive index (n) greater than 1.50, are essential for advanced optical applications such as microlenses, image sensors, and anti-reflective coatings. wikipedia.org The refractive index of a polymer is primarily determined by its molecular structure. According to the Lorentz-Lorenz equation, a high refractive index is achieved by maximizing molar refractivity and minimizing molar volume. wikipedia.org

The structure of m-Xylylenediamine-bis(phthalimide) is well-suited for creating HRI materials due to its high concentration of aromatic rings. Aromatic groups have high molar refractivity and contribute to dense chain packing, both of which increase the refractive index. wikipedia.org Polyimides, in general, are known for their high refractive indices. lumtec.com.tw

Strategies to further increase the refractive index in polyimides include:

Incorporation of Sulfur: Replacing oxygen atoms with more polarizable sulfur atoms in the polymer backbone can significantly increase the refractive index. Sulfur-containing polyimides have been reported with refractive indices exceeding 1.70. jst.go.jp

Incorporation of Halogens: The introduction of heavy halogen atoms, such as chlorine, increases molecular polarizability and can lead to very high refractive indices (1.702–1.732) while maintaining optical transparency. acs.org

Molecular Packing: Rigid and planar structures, like those found in polyimides derived from pyromellitic dianhydride (PMDA), lead to efficient chain packing and higher density, which in turn results in a higher refractive index compared to more flexible polymers. researchgate.net

Refractive Indices of Various Polyimides
Polymer SystemKey Structural FeatureRefractive Index (n)Reference
6FDA-PDAFluorine groups (high free volume)~1.5778 researchgate.net
PMDA-ODAAromatic, dense packing~1.6966 researchgate.net
Chlorinated Aromatic PIsChlorine substitution1.702 - 1.732 acs.org
Sulfur-Containing PIsHigh sulfur content1.680 - 1.769 lumtec.com.tw

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org Host-guest chemistry is a central concept in this field, where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orgrsc.org

The structural components of m-Xylylenediamine-bis(phthalimide) make it an interesting candidate for host-guest chemistry.

The m-Xylylenediamine Linker as a Guest: The xylylene core is hydrophobic and can fit within the cavities of common macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. wikipedia.orgnih.gov These hosts possess a hydrophobic inner cavity and a hydrophilic exterior, making them soluble in water while being able to bind nonpolar guests. rsc.org Research has demonstrated that p-xylylenediammonium, a close structural analog, can be bound within a cucurbituril (B1219460) host. wikipedia.org The binding is driven by hydrophobic interactions and, in the case of the ammonium (B1175870) form, ion-dipole interactions with the electron-rich portals of the host. nih.gov

The Phthalimide Units: The planar and electron-deficient nature of the phthalimide rings allows them to participate in π-π stacking interactions with electron-rich aromatic systems. This property could be exploited in the design of hosts that have complementary aromatic surfaces, leading to highly specific recognition and binding.

A host-guest system could be designed where a macrocyclic host encapsulates the central m-xylylene portion of the molecule. rsc.org Such an assembly could be used to modify the solubility of the compound, protect it from the external environment, or control its assembly into larger, more complex supramolecular structures. rsc.orgnih.gov These assemblies can be dynamic and responsive to external stimuli like pH, temperature, or the presence of competing guests, making them suitable for applications in sensing, drug delivery, and the creation of "smart" materials. nih.gov

Self-Assembly of Oligomers and Macrocycles

The unique molecular architecture of m-Xylylenediamine-bis(phthalimide), characterized by a central aromatic core and two phthalimide end-groups, predisposes it to participate in supramolecular assembly. While specific studies detailing the self-assembly of oligomers and macrocycles directly from m-Xylylenediamine-bis(phthalimide) are not extensively documented in the reviewed literature, the principles of self-assembly in related bis-phthalimide and bis-imide systems provide a strong basis for understanding its potential behavior.

The self-assembly of such molecules is largely governed by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The planar and electron-deficient nature of the phthalimide rings makes them ideal candidates for π-π stacking interactions, where the aromatic rings arrange themselves in a face-to-face or offset fashion. This has been observed in the crystal structure of related phthalimide-protected polyamines, which exhibit off-set π–π stacking. mdpi.com

The formation of discrete oligomers and macrocycles can be envisioned through template-directed synthesis or through spontaneous self-assembly in solution. In a hypothetical self-assembly scenario, the interplay between the conformational flexibility of the m-xylylene linker and the rigid phthalimide units would dictate the geometry of the resulting assemblies. The 1,3-substitution pattern on the central benzene (B151609) ring introduces a specific angular geometry that could favor the formation of cyclic structures or helical oligomers.

While direct experimental data on the self-assembly of m-Xylylenediamine-bis(phthalimide) remains an area for further investigation, the known behavior of similar molecular building blocks suggests a high potential for the formation of ordered supramolecular structures.

Applications in Latent Curing Systems (General Chemical Mechanisms)

Latent curing agents are compounds that remain inert in a resin system at ambient temperatures but become reactive upon activation by an external stimulus, most commonly heat. This allows for the formulation of stable, one-component thermosetting systems with extended shelf life. m-Xylylenediamine-bis(phthalimide) can function as a latent curing agent for thermosets like epoxy resins, where the phthalimide groups act as thermally cleavable protecting groups for the reactive primary amine functionalities of m-xylylenediamine.

The general chemical mechanism for the latent curing action of m-Xylylenediamine-bis(phthalimide) involves a thermal deblocking step to release the free diamine, which then participates in the cross-linking reaction with the resin matrix.

Thermal Deblocking Mechanism:

The core of the latency lies in the stability of the N-substituted phthalimide bond at room temperature and its susceptibility to cleavage at elevated temperatures. The deprotection of the phthalimide group to release the primary amine can proceed through several proposed mechanisms, often influenced by the specific conditions and the presence of other reactive species.

A common pathway for the deprotection of phthalimides is hydrazinolysis. However, in the context of a curing reaction, this is not a viable in-situ mechanism. A more relevant mechanism for thermal latency is the direct thermal cleavage of the C-N bond of the imide ring. While the C-N bond in a phthalimide is generally stable, at sufficiently high temperatures, it can undergo scission.

The deblocking temperature is a critical parameter for a latent curing agent and is influenced by the electronic nature of the substituents on both the phthalimide and the amine. For m-Xylylenediamine-bis(phthalimide), the curing process is initiated when the temperature is raised to a point where the phthalimide groups are released, liberating the highly reactive m-xylylenediamine.

Curing Reaction:

Once deblocked, the regenerated m-xylylenediamine, a primary diamine, acts as a conventional curing agent for epoxy resins. The curing process proceeds via the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. This reaction occurs in two stages:

Primary Amine Addition: Each primary amine group contains two active hydrogen atoms, which can react with two epoxy groups, leading to the formation of a secondary amine and two hydroxyl groups.

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and a hydroxyl group.

This chain of reactions leads to the formation of a highly cross-linked, three-dimensional polymer network, which imparts the final mechanical and thermal properties to the cured material.

StageDescriptionGeneral Reaction
1. Thermal Deblocking At elevated temperatures, the phthalimide protecting groups are cleaved from the m-xylylenediamine backbone.m-Xylylenediamine-bis(phthalimide) → m-Xylylenediamine + 2 Phthalic Anhydride (or derivatives)
2. Curing Initiation The liberated m-xylylenediamine (a primary diamine) initiates the cross-linking of the epoxy resin.Primary Amine + Epoxide → Secondary Amine + Hydroxyl Group
3. Network Formation The secondary amines formed in the initiation step further react with epoxide groups, leading to a cross-linked polymer network.Secondary Amine + Epoxide → Tertiary Amine + Hydroxyl Group

The use of m-Xylylenediamine-bis(phthalimide) as a latent curing agent offers the advantage of creating stable, one-pot formulations that can be cured on demand with the application of heat, making it a valuable component in advanced materials systems such as adhesives, coatings, and composites.

Advanced Spectroscopic and Analytical Characterization of M Xylylenediamine Bis Phthalimide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and is instrumental in monitoring the progress of chemical reactions.

For m-Xylylenediamine-bis(phthalimide), the FT-IR spectrum is characterized by specific absorption bands that confirm its structure. Key absorptions include those corresponding to the phthalimide (B116566) group, such as the asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups, typically observed in the regions of 1775-1785 cm⁻¹ and 1710-1720 cm⁻¹, respectively. The C-N stretching vibration of the imide ring also gives a characteristic peak. Furthermore, the presence of the aromatic rings from both the xylylene and phthalimide moieties is confirmed by C-H and C=C stretching and bending vibrations.

During the synthesis of polyimides from precursors like m-Xylylenediamine-bis(phthalimide), FT-IR is an invaluable tool for monitoring the imidization process. researchgate.net The disappearance of the characteristic peaks of the precursor and the appearance of the imide-related peaks signal the successful formation of the polyimide. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of m-Xylylenediamine-bis(phthalimide) would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phthalimide and xylylene groups would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) (-CH₂-) protons connecting the xylylene core to the nitrogen atoms of the phthalimide groups would produce a characteristic singlet in the range of 4.0-5.0 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For m-Xylylenediamine-bis(phthalimide), one would expect to observe signals for the carbonyl carbons of the phthalimide group in the range of 165-170 ppm. mdpi.com The aromatic carbons would resonate in the 120-140 ppm region, while the methylene carbons would appear further upfield. mdpi.comchemicalbook.com The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment, making NMR an excellent tool for confirming the successful synthesis and purity of the compound. For instance, studies on N-substituted naphthalimide derivatives, which share structural similarities, demonstrate the utility of ¹H and ¹³C NMR in detailed structural characterization. mdpi.com

Below is a representative table of expected NMR chemical shifts for m-Xylylenediamine-bis(phthalimide).

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phthalimide Aromatic Protons7.7 - 7.9123 - 135
Xylylene Aromatic Protons7.2 - 7.4128 - 138
Methylene Protons (-CH₂-)~4.8~41
Imide Carbonyl Carbons-~168

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For m-Xylylenediamine-bis(phthalimide), obtaining a mass spectrum would first involve ionizing the molecule, commonly using techniques like electrospray ionization (ESI).

The resulting mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound (C₂₄H₁₆N₂O₄, molecular weight: 396.4 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For N-substituted phthalimide derivatives, characteristic fragmentation pathways include the loss of carbon monoxide (CO) and cleavage of the imide bond. xml-journal.net One would expect to see fragment ions corresponding to the phthalimide moiety and the xylylene core. The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different parts of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC Methodologies for Related Compounds)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of m-Xylylenediamine-bis(phthalimide) and for separating it from any unreacted starting materials or byproducts.

A typical HPLC method for the analysis of related amine compounds, such as m-xylylenediamine (B75579) (MXDA), involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 270 nm for MXDA. nih.govnih.gov For m-Xylylenediamine-bis(phthalimide), a similar reversed-phase HPLC method could be developed. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. The presence of other peaks would indicate impurities, and their identities could be determined by collecting the fractions and analyzing them by other techniques like mass spectrometry. Method validation would include assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

A study on the analysis of MXDA as an aldehyde scavenger in food packaging utilized an HPLC-PDA (Photodiode Array) system, which allows for the determination of the optimal detection wavelength. nih.govnih.gov Another specialized HPLC method for MXDA uses Bridge Ion Separation Technology (BIST™) with a positively-charged anion-exchange column and a multi-charged negative buffer, demonstrating the versatility of HPLC in analyzing such compounds. sielc.com

Thermal Analysis Techniques for Studying Material Transitions (e.g., DSC, TGA for Polymer Curing)

Thermal analysis techniques are crucial for characterizing the thermal properties of materials, including polymers derived from m-Xylylenediamine-bis(phthalimide). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and curing exotherms. For polyimides synthesized from related monomers, DSC can be used to study the curing behavior of the precursor resins. researchgate.net The glass transition temperature is a critical parameter for polymers as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of a material. For high-performance polyimides, TGA is used to determine the onset of decomposition and the temperature at which significant weight loss occurs. For example, polyimides based on isomeric bis(phthalic anhydride)s have shown 5% weight-loss temperatures in the range of 430–500 °C in air, indicating their high thermal stability. researchgate.net

The data obtained from these thermal analysis techniques are essential for understanding the processing window and the service temperature limits of polymers derived from m-Xylylenediamine-bis(phthalimide).

Computational and Theoretical Investigations of M Xylylenediamine Bis Phthalimide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, allowing for the detailed examination of molecular conformations and interactions that are often difficult to probe experimentally. For a molecule with the structural complexity of m-Xylylenediamine-bis(phthalimide), these techniques are particularly illuminating.

The conformational flexibility of m-Xylylenediamine-bis(phthalimide) is a key determinant of its physical and chemical properties. The molecule possesses multiple rotatable bonds, primarily around the methylene (B1212753) groups connecting the central xylyl scaffold to the phthalimide (B116566) moieties. This allows for a variety of spatial arrangements of the phthalimide groups relative to each other and to the central benzene (B151609) ring.

Conformational analysis, typically performed using molecular mechanics force fields, can identify the low-energy conformations of the molecule. These studies can reveal whether the molecule adopts a folded conformation, where the phthalimide rings are in proximity, or an extended conformation. The interplay of steric hindrance between the bulky phthalimide groups and the potential for weak intramolecular interactions, such as π-π stacking between the aromatic rings, will dictate the preferred geometries. mdpi.com The steric effects arising from the substitution pattern on the central xylyl ring also play a crucial role in defining the accessible conformational space. researchgate.net

A potential folded geometry could be stabilized by intramolecular carbonyl-carbonyl interactions, where a carbonyl oxygen of one phthalimide unit is positioned over a carbon atom of the other. mdpi.com Furthermore, weak C-H···π interactions between the phthalimide units could provide additional stabilization to specific conformers. mdpi.com

The nature and strength of intermolecular interactions are fundamental to understanding the solid-state packing of m-Xylylenediamine-bis(phthalimide) and its interactions with other molecules. While the molecule does not possess traditional hydrogen bond donors, the carbonyl oxygen atoms of the phthalimide groups can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, N-H···O or O-H···O hydrogen bonds could be formed. mdpi.commdpi.com

In the solid state, π-π stacking interactions between the aromatic rings of adjacent phthalimide units are expected to be a significant stabilizing force, leading to the formation of well-ordered crystal lattices. mdpi.com The relative arrangement of these stacked rings, whether face-to-face or offset, can be predicted through computational analysis.

Furthermore, the possibility of halogen bonding exists if halogenated analogues of m-Xylylenediamine-bis(phthalimide) are considered. A halogen atom can act as an electrophilic region (a σ-hole) and interact with the electron-rich carbonyl oxygen atoms, influencing the supramolecular assembly. mdpi.com Computational studies can quantify the strength and directionality of these interactions. The interplay between hydrogen bonds and halogen bonds can lead to synergistic effects, where the presence of one enhances the strength of the other, a phenomenon that can be explored through advanced computational models. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of the electronic structure of molecules at a manageable computational cost. researchgate.netuchicago.edu For m-Xylylenediamine-bis(phthalimide), DFT calculations can yield a wealth of information about its intrinsic properties and reactivity.

By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electronic energy, electron density distribution, and molecular orbitals. arxiv.org Key electronic properties that can be calculated include:

Ionization Potential: The energy required to remove an electron, indicating the molecule's susceptibility to oxidation.

Electron Affinity: The energy released upon adding an electron, reflecting its ability to be reduced.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react with other chemical species. nih.gov

DFT calculations, often using hybrid functionals like B3LYP, can accurately predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govdntb.gov.ua Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the chromophores within the molecule. nih.gov

The following table summarizes some key molecular properties of m-Xylylenediamine-bis(phthalimide) that can be computed using DFT and other computational methods.

PropertyValueMethod
Molecular Weight396.4 g/mol Computed by PubChem nih.gov
XLogP3-AA2.9Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count0Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count4Computed by Cactvs nih.gov
Rotatable Bond Count4Computed by Cactvs nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. longdom.orgthaiscience.info These models are built on the principle that the properties of a chemical are a function of its molecular structure. thaiscience.info For m-Xylylenediamine-bis(phthalimide), QSAR can be a valuable approach to predict its properties without the need for extensive experimental testing. nih.gov

The development of a QSAR model involves several key steps: mdpi.com

Data Set Selection: A diverse set of molecules with known properties, including m-Xylylenediamine-bis(phthalimide) and its analogues, is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the property of interest. thaiscience.info

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

For m-Xylylenediamine-bis(phthalimide), a QSAR model could be developed to predict properties such as its solubility, melting point, or even its potential biological activity based on studies of related phthalimide derivatives. nih.gov The descriptors used in such a model would quantify various aspects of its molecular structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic characteristics derived from DFT calculations.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry provides a powerful platform to investigate the detailed mechanisms of chemical reactions, including transition states and reaction pathways, which are often transient and difficult to characterize experimentally. github.io For m-Xylylenediamine-bis(phthalimide), computational methods can be employed to study its synthesis, degradation, or its reactions with other chemical species.

For instance, the synthesis of m-Xylylenediamine-bis(phthalimide) from m-xylylenediamine (B75579) and phthalic anhydride (B1165640) can be modeled to understand the reaction energetics and identify the rate-determining steps. DFT calculations can be used to locate the transition state structures for each step of the reaction, providing a detailed picture of the reaction coordinate. github.io

Similarly, the hydrolysis of the imide linkages in m-Xylylenediamine-bis(phthalimide) under acidic or basic conditions can be investigated computationally. github.io By modeling the reaction in the presence of explicit solvent molecules, it is possible to understand the role of the solvent in stabilizing intermediates and transition states. Such studies can provide valuable insights into the stability of the compound under different environmental conditions.

Future Directions and Emerging Research Avenues for M Xylylenediamine Bis Phthalimide

Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of bis-imides often involves high-boiling, toxic solvents and harsh conditions. Emerging research is focused on developing more environmentally benign and efficient synthetic routes in line with the principles of green chemistry.

One promising area is the use of microwave-assisted synthesis . ipindexing.comacs.orgresearchgate.netepa.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities. acs.orgresearchgate.net For instance, the synthesis of various phthalimide (B116566) derivatives using microwave irradiation has been achieved in excellent yields (70-93%) without the need for a solvent. ipindexing.comresearchgate.netepa.gov Another key green approach is solvent-free or solid-state synthesis . epa.govresearchgate.net Reactions can be performed by heating a mixture of the reactants, sometimes with a catalyst, in the absence of any solvent, which minimizes waste and simplifies product purification. researchgate.net The use of water as a reaction medium, known as hydrothermal synthesis, is also being explored for the quantitative and clean production of bis-imides without the need for organic solvents or catalysts. rsc.org

Furthermore, the use of alternative, greener solvents and catalysts is a significant avenue of research. Imidazole, for example, has been used as a green and recyclable solvent for the synthesis of perylene (B46583) bisimides, yielding products in high purity. nih.gov

Comparison of Synthetic Methods for Phthalimide Derivatives
MethodKey AdvantagesTypical ConditionsReported YieldsRelevant Findings
Conventional HeatingWell-establishedHigh-boiling solvents (e.g., NMP, m-cresol), long reaction times (hours)VariableOften requires toxic solvents and high energy input. nih.gov
Microwave-Assisted SynthesisRapid reaction times, high yields, energy efficiencySolvent-free or minimal solvent, minutes70-93% ipindexing.comresearchgate.netReduces by-product formation and simplifies purification. acs.orgepa.gov
Solvent-Free Thermal CondensationEliminates solvent waste, atom economicalHeating reactants directly, often with a catalyst like imidazole53-92% researchgate.netA key green chemistry approach to reduce environmental impact. researchgate.net
Hydrothermal SynthesisUses water as a solvent, avoids organic solvents and catalystsHigh temperature and pressure in waterQuantitative rsc.orgProduces high-purity products with minimal waste. rsc.org

Exploration in Advanced Functional Materials (e.g., Responsive Polymers, Smart Materials)

The rigid phthalimide groups and the flexible xylylene linkage in m-Xylylenediamine-bis(phthalimide) make it an interesting building block for advanced functional materials. Its incorporation into polymer backbones can impart desirable thermal stability and specific electronic properties.

Research into phthalimide-containing polymers has identified their potential as high-performance materials for applications such as all-organic batteries. uchicago.edunih.govacs.orgresearchgate.net These polymers can serve as redox-active materials in electrodes. Computational studies predict that phthalimide-based polymers could exhibit electron transport capabilities several orders of magnitude higher than some current materials, underscoring their promise for energy storage technologies. uchicago.edunih.gov The state of charge can significantly influence the material's packing and properties, which is a key area for further investigation. acs.org

Additionally, phthalimide derivatives are being studied as model compounds for electrochromic materials . mdpi.com These materials change color in response to an electrical voltage. The reversible electrochemical reduction of the phthalimide unit can lead to changes in optical properties, and optimizing the chemical structure could lead to stable, cathodic electrochromic materials for applications like smart windows and displays. mdpi.com The use of m-xylylenediamine (B75579) as a monomer also contributes to the creation of high-strength, heat-resistant polyamides (aramids) used in barrier packaging materials. researchgate.netmdpi.com

Integration into Nanomaterials and Hybrid Systems

The integration of m-Xylylenediamine-bis(phthalimide) or its derivatives into nanomaterials and hybrid systems is a burgeoning research field aimed at creating materials with synergistic or novel properties.

One major area of exploration is the development of polymer-silica hybrid materials . rsc.orgresearchgate.netresearchgate.net By incorporating silica (B1680970) (SiO₂) at the nanoscale into a polyamide matrix derived from monomers like m-xylylenediamine, it is possible to enhance mechanical properties, thermal stability, and barrier performance. The sol-gel process is a common method to create these hybrids, where a silica network is formed in-situ within the polymer matrix. researchgate.net The use of coupling agents can create covalent bonds between the organic polymer and the inorganic silica phase, leading to improved homogeneity and performance. researchgate.net

Another avenue is the functionalization of nanoparticles . The amine groups of m-xylylenediamine or the imide ring of the bis(phthalimide) can be used to anchor the molecule to the surface of nanoparticles (e.g., silica, silver). nih.gov This surface modification can improve the dispersion of nanoparticles in a polymer matrix or create a network of nanoparticles with unique collective properties for applications in catalysis and sensors. nih.gov

Research in m-Xylylenediamine-bis(phthalimide) Related Hybrid Systems
Hybrid System TypeComponentsSynthesis MethodPotential ApplicationsKey Research Findings
Polyamide-Silica HybridsPolyamide (from xylylenediamine), Silica (from TEOS)Sol-Gel ProcessHigh-strength composites, barrier filmsImproved thermal and mechanical properties compared to the pure polymer. researchgate.net
Functionalized NanoparticlesSilica or metal nanoparticles, Imidazole or thiol functional groupsSurface grafting, co-precipitationCatalysis, sensors, nanocompositesAllows for the creation of bis-nanoparticle networks with selective linking. nih.gov
PPO/Polyamide BlendsPoly(phenylene oxide), Polyamide 11, Amine-functionalized silicaMelt mixingHigh-performance engineering plasticsModified silica acts as a compatibilizer, improving miscibility and stiffness. nih.gov

Theoretical Advancements in Predicting Reactivity and Material Performance

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the design and discovery of new materials based on m-Xylylenediamine-bis(phthalimide). These methods provide deep insights into molecular structure, reactivity, and the prediction of macroscopic material properties.

Density Functional Theory (DFT) is widely used to study the electronic structure, molecular properties, and reactivity of phthalimide derivatives. mdpi.commdpi.comnih.gov DFT calculations can provide insights into the energetic properties that govern the performance of these molecules in applications like cancer therapeutics or as dyes. mdpi.commdpi.com These computational studies help in understanding structure-property relationships and in the rational design of new compounds with enhanced characteristics. mdpi.com

For polymer systems, molecular dynamics (MD) and coarse-grained (CG) modeling are powerful techniques. nih.gov These simulations can predict the physical and mechanical properties of polyamides and polyimides derived from precursors like m-Xylylenediamine-bis(phthalimide). nih.govresearchgate.net For example, modeling can predict the glass transition temperature, mechanical moduli, and gas separation properties of polymers. nih.gov While atomistic modeling provides high accuracy, it is computationally demanding. Coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, making them suitable for predicting the morphology and dynamic properties of complex polymer systems. nih.gov A multiscale approach, combining electronic structure calculations with atomistic and coarse-grained simulations, is emerging as a powerful strategy to bridge the gap between molecular design and macroscopic material performance. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of m-Xylylenediamine-bis(phthalimide) for enhancing polymer electrophysical properties?

  • Methodology : Conduct systematic concentration-gradient experiments. For example, blend the compound into polymers like low-density polyethylene (LDPE) at varying weight percentages (e.g., 0.01–0.1 wt.%). Measure electrical strength (breakdown voltage) and oxidative degradation via infrared spectroscopy (C=O group intensity). Statistical analysis (ANOVA) can identify significant differences between concentrations.
  • Key Findings : At 0.05 wt.%, LDPE exhibits maximum electrical strength and reduced oxidative degradation compared to controls .

Q. What synthesis protocols are recommended for m-Xylylenediamine-bis(phthalimide) to ensure purity and yield?

  • Methodology : Use palladium-catalyzed intramolecular aminocarbonylation for efficient synthesis. Characterize products via 1^1H/13^13C NMR, IR spectroscopy, and SEM/TEM for nanoparticle homogeneity. Purify via column chromatography and validate using physicochemical methods (e.g., dynamic light scattering) .

Q. How should researchers design experiments to assess the environmental mobility of m-Xylylenediamine-bis(phthalimide)?

  • Methodology : Calculate soil adsorption coefficients (KocK_{oc}) using log KowK_{ow} values (experimental or regression-derived). Perform pH-dependent adsorption studies (pH 4–10) due to its pKa (~8.3). Utilize soil column experiments to measure leaching potential under simulated environmental conditions .

Advanced Research Questions

Q. What mechanistic insights explain the interaction between m-Xylylenediamine-bis(phthalimide) and polymer matrices during electrical aging?

  • Methodology : Combine advanced analytical techniques (e.g., X-ray diffraction for crystallinity, SEM for surface morphology) with computational modeling (molecular dynamics) to study bond rotation suppression in phthalimide units. Monitor oxidative degradation pathways via time-resolved FTIR spectroscopy .

Q. How can interdisciplinary approaches improve the study of m-Xylylenediamine-bis(phthalimide) in composite materials?

  • Methodology : Integrate materials science with data analytics. For example, use machine learning to predict optimal composite formulations based on electrical properties and aging data. Ensure metadata adherence (e.g., FAIR principles) for interdisciplinary data sharing, particularly when combining sensor data with behavioral studies .

Q. What experimental strategies address contradictions in phthalimide’s effects across different polymer systems?

  • Methodology : Replicate studies using standardized protocols (e.g., ASTM D149 for dielectric strength). Compare results across polymer types (e.g., LDPE vs. polyimide) while controlling variables like crystallinity and additive dispersion. Use meta-analysis to identify system-specific trends .

Q. How can long-term stability studies be designed to evaluate m-Xylylenediamine-bis(phthalimide) in high-voltage insulation applications?

  • Methodology : Extend electrical aging experiments (e.g., 1,000+ hours under accelerated stress conditions). Monitor changes in dielectric loss tangent, partial discharge activity, and mechanical integrity. Apply Weibull statistical analysis to predict lifetime performance .

Methodological Considerations

  • Data Collection : Use calibrated instruments (e.g., dielectric testers, FTIR spectrometers) and document brand/model details for reproducibility .
  • Statistical Validation : Apply ANOVA or non-parametric tests for small sample sizes. Report confidence intervals and effect sizes .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for interdisciplinary studies involving human or environmental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.